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Compound of Interest

Compound Name: (+)-Indolactam V

CAS No.: 84590-48-7

Cat. No.: B1630506

Get Quote

Executive Summary
Indolactam V is the structural core (scaffold) of the teleocidin class of tumor promoters. It acts

as a high-affinity activator of Protein Kinase C (PKC) by mimicking the endogenous ligand sn-

1,2-diacylglycerol (DAG).[1]

Critical Stereochemical Distinction: The term "Indolactam V" generally refers to the naturally

occurring (-)-Indolactam V, which possesses the (12S,15S) configuration derived from L-

tryptophan and L-valine.[1] The subject of this guide, (+)-Indolactam V, is the synthetic

(12R,15R) enantiomer.[1] While chemically identical in connectivity, (+)-Indolactam V is

biologically inactive regarding tumor promotion and PKC activation.[1][2] This guide details the

structure of the (+)-enantiomer while referencing the (-)-enantiomer to explain the mechanistic

requirements for PKC binding.[1]

Molecular Architecture & Stereochemistry[1][3]
The basic structure of (+)-Indolactam V is characterized by an indole ring fused to a nine-

membered lactam ring.[1][2] This fusion creates a rigid tricyclic system that locks the molecule

into a specific conformation essential for its (potential) receptor interplay.
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Core Scaffold
System: Tetrahydro-1H,3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one.[1]

Fusion: The nine-membered ring connects positions C-3 and C-4 of the indole moiety.[1]

Key Functional Groups:

N-13 Hydroxymethyl group: Provides hydrogen bond donor/acceptor capability.[1]

C-12 Isopropyl group: A hydrophobic moiety (derived from Valine) crucial for membrane

orientation.[1]

N-1 Methyl group: Located on the indole nitrogen.[1]

Stereochemical Configuration
The distinction between the (+) and (-) isomers lies in the chirality of carbons 12 and 15 (using

teleocidin numbering).

Feature (+)-Indolactam V (Target)
(-)-Indolactam V

(Natural/Active)

Chirality (C12, C15) (12R, 15R) (12S, 15S)

Precursor Amino Acids D-Tryptophan, D-Valine L-Tryptophan, L-Valine

PKC Binding Affinity (

)
> 10,000 nM (Inactive) ~11 nM (High Potency)

Tumor Promotion Negative Positive

Conformational Locking (The "Twist" Form)
The nine-membered lactam ring contains a cis-amide bond (or a highly distorted trans-amide

that behaves like cis).[1] This constraint forces the molecule into two primary conformers in

solution: the "SOFA" form and the "TWIST" form.
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Twist Form: The biologically relevant conformation (in the (-)-isomer) where the amide plane

is perpendicular to the indole ring.

Sofa Form: A lower energy state in some solvents but inactive for binding.
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Figure 1: Structural decomposition of the Indolactam V scaffold.

Pharmacophore & Mechanism (The "Inactive"
Enantiomer)
To understand why (+)-Indolactam V is the "basic structure" of interest for synthetic chemists

(often as a control) but not biologists, we must examine the binding mechanism of its

enantiomer.

The PKC C1 Domain Interaction
PKC activation requires the ligand to insert into the C1 domain, forming a "cap" over the

binding cleft.

Hydrogen Bonding: The C=O (carbonyl) and N-H (indole) form a triplet hydrogen bond

network with the Pro-11 and Gly-23 backbone of the protein.

Hydrophobic Fit: The indole ring slots into a hydrophobic crevice.

Steric Clash (The (+)-Isomer Failure): In (+)-Indolactam V (12R,15R), the isopropyl group

projects in the opposite vector relative to the indole plane compared to the natural product.
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When the indole ring aligns with the hydrophobic cleft, the isopropyl group of the (+)-isomer

sterically clashes with the walls of the C1 domain (specifically the loops connecting the

-sheets), preventing the formation of the critical hydrogen bond network.

Synthetic Methodologies
Synthesizing (+)-Indolactam V follows the same logic as the natural product but utilizes D-

amino acid precursors.[1] The primary challenge is the formation of the medium-sized (9-

membered) ring, which is entropically disfavored.[1]

Retrosynthetic Analysis
Disconnection: The C4-N bond (indole-amine) or the Amide bond (lactam closure).[1]

Precursors: D-Tryptophan ester and D-Valine.[1]

Protocol: 9-Membered Ring Closure (Representative
Route)
This workflow represents a modern approach utilizing Buchwald-Hartwig amination for the

difficult C4-N bond, followed by lactamization.[1]

Step 1: Preparation of the Dipeptide

Reagents: D-N-methyl-Valine + 4-bromo-D-tryptophan derivative.[1]

Coupling: Standard peptide coupling (EDC/HOBt).

Step 2: Intramolecular Cyclization (The Critical Step)

Challenge: Closing the ring without racemization.

Method: Palladium-catalyzed intramolecular amination.[1]

Catalyst:

with a biaryl phosphine ligand (e.g., DavePhos or XPhos).[1]
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Conditions: High dilution (to prevent intermolecular polymerization) in Toluene at 100°C.

Step 3: Reduction

Reagent:

or

.

Action: Reduces the ester at C-15 to the hydroxymethyl group.
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Amide Bond
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(Buchwald-Hartwig)
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(LiBH4)
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(12R, 15R)
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Figure 2: Modern synthetic route to the Indolactam scaffold.
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Quantitative Data: Structure-Activity Relationship
(SAR)[1]
The following table contrasts (+)-Indolactam V with its analogues to highlight the sensitivity of

the structure.

Compound Config
PKC Binding (

, nM)
Biological Activity

(-)-Indolactam V 12S, 15S 11.0
Tumor Promoter /

PKC Activator

(+)-Indolactam V 12R, 15R > 10,000
Inactive (Negative

Control)

(-)-7-Octyl-ILV 12S, 15S 0.6
Super-agonist (High

Lipophilicity)

epi-Indolactam V 12R, 15S ~500 Weak / Inactive

Note: Data derived from competitive binding assays against

PDBu (phorbol dibutyrate).[1]

References
Irie, K., et al. (1998).[1] "Structure-activity studies of the indole alkaloid tumor promoter

indolactams." Bioorganic & Medicinal Chemistry Letters. Link

Endo, Y., et al. (1996).[1] "Synthesis and biological activity of (+)-indolactam-V, the

enantiomer of a tumor promoter (-)-indolactam-V." Chemical & Pharmaceutical Bulletin.[1]

Link

Nakamura, H., et al. (2019).[1][3] "11-Step Total Synthesis of Teleocidins B-1–B-4." Journal

of the American Chemical Society.[3] Link[1]

PubChem Compound Summary. "Indolactam V (CID 105000)." National Center for

Biotechnology Information. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1630506/docs?utm_src=pdf-body#structural-analysis-and-synthetic-logic-of-indolactam-v
https://pubchem.ncbi.nlm.nih.gov/compound/105000
https://pubchem.ncbi.nlm.nih.gov/compound/105000
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F9871650%2F
https://pubchem.ncbi.nlm.nih.gov/compound/105000
https://pubchem.ncbi.nlm.nih.gov/compound/105000
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.jstage.jst.go.jp%2Farticle%2Fcpb1958%2F44%2F12%2F44_12_2407%2F_article
https://pubchem.ncbi.nlm.nih.gov/compound/105000
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290001/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjacs.8b13697
https://pubchem.ncbi.nlm.nih.gov/compound/105000
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2FIndolactam-V
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630506?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Garg, N. K., et al. (2011).[1][4] "Overturning Indolyne Regioselectivities and Synthesis of

Indolactam V." Journal of the American Chemical Society. Link

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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